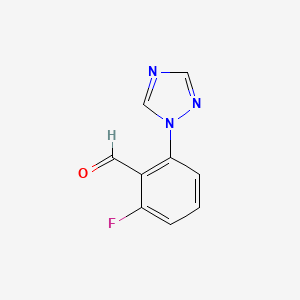

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-6-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSZKGZRGKHDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the triazole ring is introduced to the benzaldehyde core.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst

Major Products Formed

Oxidation: 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzoic acid.

Reduction: 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound with the molecular formula C9H6FN3O. It features a fluorine atom and a triazole ring attached to a benzaldehyde core, giving it unique chemical properties. The triazole ring contributes to its biological activity, making it interesting in medicinal chemistry and pharmaceutical research.

Synthesis

The synthesis of 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 1H-1,2,4-triazole.

Reagents

Common reagents used in reactions involving this compound include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various nucleophiles like amines and thiols for substitution reactions.

Applications

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde has various applications across multiple fields:

- Agrochemical Intermediates: Serving as a building block for synthesizing agrochemicals, contributing to the development of new crop protection agents.

- Pharmaceutical Research: A key intermediate in synthesizing various pharmaceutical compounds, especially those targeting microbial infections and cancer.

- Chemical Synthesis: Useful as a reagent in various chemical transformations, enabling the creation of complex molecules with specific properties.

Biological Activities

Research indicates that 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits potential biological activities:

- Antimicrobial Properties: Active against a range of microbial pathogens, offering potential for developing new antimicrobial drugs.

- Anticancer Potential: Demonstrates anticancer properties, making it a candidate for cancer research and drug development.

The triazole ring can interact with various enzymes and receptors, potentially leading to inhibitory effects on specific biological pathways, which contributes to its antimicrobial and anticancer properties. Further research is needed to elucidate the precise molecular targets involved.

Structural Similarities

Several compounds share structural similarities with 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde:

| Compound Name | Distinct Features |

|---|---|

| Fluconazole | Triazole antifungal agent used primarily for fungal infections but lacks aldehyde functionality. |

| Voriconazole | Another triazole derivative and antifungal medication with a broader spectrum but a different substitution pattern. |

| Itraconazole | Triazole antifungal known for its extensive use against systemic fungal infections with distinct structural variations. |

| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | Related benzaldehyde derivative with a similar functional group but without fluorine substitution. |

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3- and 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

These isomers differ in the position of the triazole group on the benzaldehyde ring:

- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 868755-54-8) has a melting point (mp) of 115°C, while 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7) exhibits a higher mp of 148.5–149.5°C .

- Both share the molecular formula C₉H₇N₃O (MW 173.17) but differ in crystallinity due to triazole placement. The para-substituted isomer (4-position) likely forms stronger intermolecular interactions, elevating its mp.

Fluorinated Analogues: 3-Fluoro-4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

- This compound (CAS 433920-89-9, MW 191.17) substitutes fluorine at the 3-position and triazole at the 4-position, resulting in the formula C₉H₆FN₃O .

- Compared to the target compound, the meta-fluorine and para-triazole arrangement may alter electronic effects, influencing reactivity in nucleophilic additions or condensation reactions.

Heterocyclic Variants: 2-Fluoro-6-(3-Methyl-1H-Pyrazol-1-yl)benzaldehyde

- Replacing 1,2,4-triazole with 3-methylpyrazole (CAS 1694773-57-3) yields C₁₁H₉FN₂O (MW 204.20) .

- However, the absence of triazole’s third nitrogen reduces hydrogen-bonding capacity, impacting solubility and biological interactions.

Functional Group Derivatives: 2-Fluoro-6-(2H-1,2,3-Triazol-2-yl)benzoic Acid

- This derivative replaces the aldehyde with a carboxylic acid and uses 1,2,3-triazole (vs. 1,2,4-triazole).

Data Tables

Biological Activity

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure

The compound features a benzaldehyde moiety substituted with a 1H-1,2,4-triazole ring and a fluorine atom. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives, including 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde. For instance, compounds with similar structures have shown significant inhibition of SARS-CoV-2 replication in vitro. A related study indicated that triazole analogs inhibited viral growth by targeting the main protease (Mpro) of the virus, achieving an IC50 value of approximately 3.16 µM with minimal cytotoxicity .

Antifungal Properties

Triazole derivatives are well-known for their antifungal activities. A recent investigation into various triazole compounds demonstrated their effectiveness against several Candida species and filamentous fungi. The mechanism often involves inhibiting ergosterol synthesis, essential for fungal cell membrane integrity . Although specific data for 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is limited, its structural similarity to other active triazoles suggests potential efficacy.

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. For example, analogs bearing similar functional groups have shown antiproliferative effects against various cancer cell lines. In one study, triazole derivatives exhibited low-micromolar potency against T acute lymphoblastic leukemia cells, indicating that they may induce apoptosis through mitochondrial pathways .

The mechanisms by which 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Targeting specific enzymes such as viral proteases or fungal lanosterol demethylase.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through activation of caspases.

Case Studies

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-fluoro-6-fluorobenzaldehyde derivatives and 1,2,4-triazole. A common method involves refluxing 2-fluoro-6-fluorobenzaldehyde with 1,2,4-triazole in anhydrous DMF under nitrogen, using potassium carbonate (K₂CO₃) as a base and tetramethylammonium bromide as a phase-transfer catalyst at 90°C for 48 hours . Post-reaction purification involves vacuum distillation to remove DMF, followed by precipitation in ice water and filtration. Yield optimization (up to 96%) requires precise stoichiometric ratios and inert atmospheric conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine at C2, triazole at C6) and aldehyde proton resonance.

- FTIR : Detection of aldehyde C=O stretching (~1700 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).

- X-ray crystallography : For unambiguous structural determination. SHELX-97 or SHELXL software is widely used for refinement, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks .

- HPLC-MS : To assess purity and molecular weight confirmation.

Q. How does the fluorine substituent influence the compound’s reactivity in downstream reactions?

The electron-withdrawing fluorine at C2 activates the benzaldehyde moiety toward nucleophilic additions (e.g., formation of Schiff bases) while stabilizing the aromatic ring against electrophilic substitution. This enhances its utility as a precursor for heterocyclic ligands or bioactive derivatives .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Challenges include disorder in the triazole ring and aldehyde group, especially in polar solvents. Using high-resolution data (MoKα radiation, λ = 0.71073 Å) and anisotropic refinement for non-hydrogen atoms in SHELXL improves accuracy. Hydrogen atoms on water molecules (if present) may require isotropic refinement or omission if unresolved .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., antifungal enzymes)?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and docking studies with cytochrome P450 enzymes (e.g., CYP51 in fungi). The triazole moiety’s lone pairs and fluorine’s electronegativity enhance binding affinity to heme iron in target proteins .

Q. What strategies mitigate side reactions during derivatization (e.g., Schiff base formation)?

Q. How does the compound’s acidity compare to analogous triazole derivatives, and how is this measured?

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) determines pKa values. The triazole ring’s basicity (pKa ~1-2) and aldehyde’s weak acidity (pKa ~10-12) influence reactivity in coordination chemistry .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.